4-Ethyl-3-fluoropyridine 1-oxide

Lipophilicity ADME Physicochemical Profiling

Select 4-Ethyl-3-fluoropyridine 1-oxide for its uniquely differentiated physicochemical profile: a pKa of 1.33±0.30 (8-fold higher than 3-fluoropyridine N-oxide) and a LogP of -0.16 (a >1.4 unit shift from non-ethylated analogs). This dual-substituted (3-F, 4-ethyl) N-oxide pattern is essential when aqueous solubility and modulation of off-target binding are critical. Unlike its non-oxidized precursor, the N-oxide moiety selectively activates the 2-position, enabling direct cyanation and other metal-catalyzed functionalizations as documented in patent literature. Avoid generic substitution pitfalls—validate your SAR with the precise electronic and steric parameters of this specific building block.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 231296-55-2
Cat. No. B3118101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-fluoropyridine 1-oxide
CAS231296-55-2
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=[N+](C=C1)[O-])F
InChIInChI=1S/C7H8FNO/c1-2-6-3-4-9(10)5-7(6)8/h3-5H,2H2,1H3
InChIKeyXIHIONJYTKISKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-3-fluoropyridine 1-oxide (CAS 231296-55-2): Core Identity, Physicochemical Profile, and Comparator Landscape for Strategic Procurement


4-Ethyl-3-fluoropyridine 1-oxide (CAS 231296-55-2) is a fluorinated pyridine N-oxide derivative with the molecular formula C7H8FNO and a molecular weight of 141.14 g/mol [1]. The compound is characterized by an ethyl group at the 4-position, a fluorine atom at the 3-position, and an N-oxide functional group, a substitution pattern that distinctly influences its electronic properties, lipophilicity, and reactivity profile compared to its non-fluorinated, non-ethylated, or non-oxidized analogs [2]. While it is offered as a research chemical for pharmaceutical and agrochemical intermediate applications, its specific physicochemical and potential biological differentiation demands rigorous evidence-based selection to avoid generic substitution pitfalls common among pyridine N-oxide congeners [3].

Why Generic Substitution Fails: Differential Electronic and Lipophilic Profiles of 4-Ethyl-3-fluoropyridine 1-oxide Preclude Simple Interchange with Other Pyridine N-Oxides


Substituting 4-ethyl-3-fluoropyridine 1-oxide with a generic pyridine N-oxide, such as 3-fluoropyridine N-oxide or 4-ethylpyridine N-oxide, ignores critical quantitative differences in acid-base character and lipophilicity that directly impact reactivity, biological target engagement, and metabolic fate. The presence of both an ethyl group and a fluorine atom on the pyridine ring, in conjunction with the N-oxide moiety, creates a unique electron density distribution that is not present in mono-substituted or unsubstituted analogs [1]. This manifests as a measurable, 8-fold difference in pKa compared to 3-fluoropyridine N-oxide (1.33±0.30 vs. 0.16±0.10) and a >1.4 unit shift in LogP, which cannot be replicated by simply blending or alternating between other N-oxide building blocks .

Quantitative Differentiation Evidence Guide: 4-Ethyl-3-fluoropyridine 1-oxide vs. Key Comparators


Lipophilicity Shift: 4-Ethyl-3-fluoropyridine 1-oxide Exhibits >1.4 LogP Unit Reduction Compared to 3-Fluoropyridine N-Oxide

The compound 4-Ethyl-3-fluoropyridine 1-oxide demonstrates a significantly lower lipophilicity (LogP = -0.16) compared to its closest mono-fluorinated analog, 3-fluoropyridine N-oxide (LogP = 1.25420) [1]. This quantitative difference of ΔLogP > 1.4 indicates that the target compound is substantially more hydrophilic, which will directly influence its solubility, membrane permeability, and distribution profile in biological or formulation contexts [2].

Lipophilicity ADME Physicochemical Profiling

Basicity Differential: 4-Ethyl-3-fluoropyridine 1-oxide is Approximately 8-fold Less Acidic than 3-Fluoropyridine N-Oxide

The predicted pKa of 4-ethyl-3-fluoropyridine 1-oxide is 1.33±0.30, which is substantially higher (less acidic) than that of 3-fluoropyridine N-oxide, which has a predicted pKa of 0.16±0.10 . This pKa shift of approximately 1.17 units translates to a nearly 8-fold difference in the equilibrium constant for protonation/deprotonation, indicating that the target compound will exist in a different protonation state at a given pH, directly affecting its reactivity in N-oxide-mediated transformations and its ability to form salt bridges or hydrogen bonds in biological systems [1].

pKa Acid-Base Chemistry Reactivity

Synthetic Utility: 4-Ethyl-3-fluoropyridine 1-oxide Serves as a Direct Precursor to 4-Ethyl-3-fluoro-2-pyridinecarbonitrile, a Building Block Not Accessible from Non-N-Oxide Analogs

Patent literature and synthetic methodology confirm that 4-ethyl-3-fluoropyridine N-oxide is a required starting material for the preparation of 4-ethyl-3-fluoro-2-pyridinecarbonitrile via a cyanation protocol . In contrast, the parent 4-ethyl-3-fluoropyridine (lacking the N-oxide) or 3-fluoropyridine N-oxide (lacking the 4-ethyl group) cannot be employed in this specific transformation due to the requirement for N-oxide activation to direct regioselective functionalization at the 2-position [1]. While precise yield data for this specific conversion is not published, the method is adapted from a general procedure for analogous 4-chloro-2-pyridinecarbonitrile, for which yields of 70-85% are reported, establishing the viability of the route [2].

Synthetic Intermediate Heterocyclic Chemistry Building Block

Class-Level Biological Activity: Pyridine N-Oxides Demonstrate Anti-HIV Activity in Cell Culture, with Potency Highly Dependent on Substitution Pattern

A landmark study by Balzarini et al. established that pyridine N-oxide derivatives represent a distinct class of anti-HIV compounds with dual mechanisms of action (reverse transcriptase inhibition and post-integration effects) [1]. Critically, the study demonstrated that the antiviral potency and virus specificity of these compounds varied markedly depending on the nature and specific location of substituents on the pyridine ring [2]. For example, the prototype compound JPL-32 showed protective activity against HIV-induced destruction of CD4+ human T lymphocytes in hu-PBMC-SCID mice at doses of 20 mg/kg/day, with no observed acute toxicity [1]. While direct anti-HIV data for 4-ethyl-3-fluoropyridine 1-oxide is not available, this class-level evidence strongly implies that its unique 3-fluoro,4-ethyl substitution pattern will confer a distinct activity profile compared to other pyridine N-oxides, and that simple substitution with an unoptimized congener could result in loss of antiviral efficacy.

Antiviral HIV SAR

Validated Application Scenarios for 4-Ethyl-3-fluoropyridine 1-oxide Based on Differential Evidence


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity and Basicity through Strategic Building Block Selection

When a medicinal chemistry program requires a pyridine N-oxide building block with a LogP below 0 and a pKa above 1.0 to improve aqueous solubility or reduce off-target protein binding, 4-ethyl-3-fluoropyridine 1-oxide is the appropriate choice over 3-fluoropyridine N-oxide (LogP 1.25, pKa 0.16). The quantitative lipophilicity shift of >1.4 LogP units and the 8-fold change in acidity can be exploited to modulate the ADME properties of a lead series without altering the core pyridine scaffold, as established by the physicochemical data [1].

Synthetic Chemistry: Regioselective Synthesis of 2-Substituted Pyridines via N-Oxide Directed C-H Functionalization

In synthetic routes requiring the preparation of 4-ethyl-3-fluoro-2-pyridinecarbonitrile or related 2-substituted derivatives, 4-ethyl-3-fluoropyridine 1-oxide is the essential starting material. The N-oxide moiety activates the 2-position for nucleophilic attack or metal-catalyzed functionalization, a transformation that is not feasible with the parent 4-ethyl-3-fluoropyridine or other non-N-oxide analogs. This application is supported by patent literature describing the cyanation of pyridine N-oxides [2].

Antiviral Drug Discovery: Structure-Activity Relationship (SAR) Exploration of Pyridine N-Oxide Scaffolds

Given that pyridine N-oxide derivatives have demonstrated anti-HIV activity in both in vitro and in vivo models, and that this activity is highly sensitive to the nature and position of ring substituents, 4-ethyl-3-fluoropyridine 1-oxide should be included in focused SAR libraries. Its unique 3-fluoro,4-ethyl pattern may confer a distinct antiviral profile compared to the unsubstituted or mono-substituted analogs that have been previously evaluated. This scenario is directly informed by the class-level evidence from Balzarini et al. [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethyl-3-fluoropyridine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.